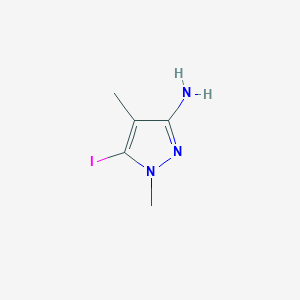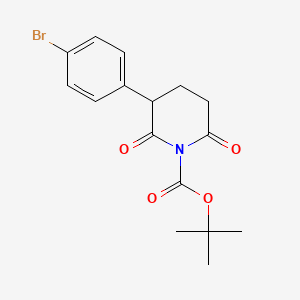
2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is an organic compound characterized by its complex structure, which includes a dichlorophenoxy group and a pyrazolylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide typically involves multiple steps:
-
Formation of the Dichlorophenoxy Intermediate
Starting Materials: 2,3-dichlorophenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the chloro group by the phenoxide ion, forming 2-(2,3-dichlorophenoxy)acetic acid.
-
Synthesis of the Pyrazole Intermediate
Starting Materials: Acetophenone, hydrazine hydrate, and an appropriate aldehyde.
Reaction Conditions: The reaction proceeds via a condensation reaction to form 3,5-dimethyl-1-phenyl-1H-pyrazole.
-
Coupling Reaction
Starting Materials: 2-(2,3-dichlorophenoxy)acetic acid and 3,5-dimethyl-1-phenyl-1H-pyrazole.
Reaction Conditions: The coupling reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of dichlorophenoxy and pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The dichlorophenoxy group could facilitate binding to hydrophobic pockets, while the pyrazole ring might interact with specific amino acid residues, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy structure.
N-phenylpyrazole derivatives: Compounds like fipronil, which are used as insecticides.
Uniqueness
2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is unique due to the combination of its dichlorophenoxy and pyrazole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
特性
分子式 |
C19H17Cl2N3O2 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC名 |
2-(2,3-dichlorophenoxy)-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-12-19(13(2)24(23-12)14-7-4-3-5-8-14)22-17(25)11-26-16-10-6-9-15(20)18(16)21/h3-10H,11H2,1-2H3,(H,22,25) |
InChIキー |
KHZLPLZGEQOIJD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


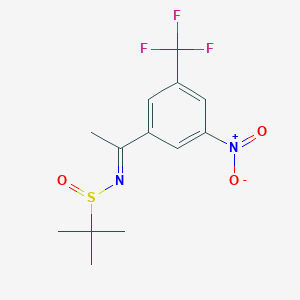
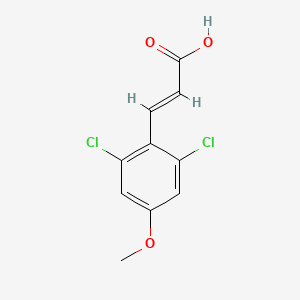
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
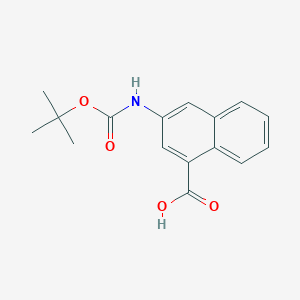
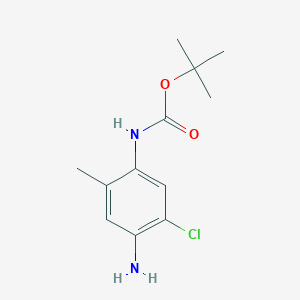
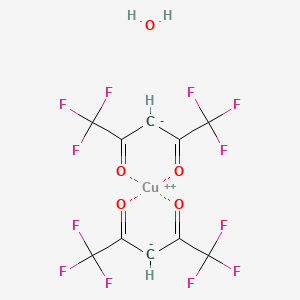
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)

![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)
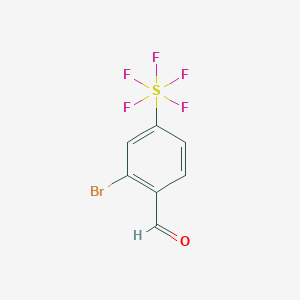
![N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
